molecular formula C5H4BrClS B1366730 3-(Bromomethyl)-2-chlorothiophene CAS No. 40032-81-3

3-(Bromomethyl)-2-chlorothiophene

Cat. No.: B1366730
CAS No.: 40032-81-3
M. Wt: 211.51 g/mol
InChI Key: MEOQMCFEBDERJS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chlorothiophene (CAS: 40032-81-3) is a halogenated thiophene derivative with the molecular formula C₅H₄BrClS and a molecular weight of 211.51 g/mol . Key physical properties include:

  • Boiling point: 225.062°C at 760 mmHg
  • Density: 1.757 g/cm³
  • Refractive index: 1.618
  • Flash point: 89.914°C

This compound is widely used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromomethyl and chloro substituents, which facilitate alkylation and cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-chlorothiophene typically involves the bromomethylation of 2-chlorothiophene. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents. The reaction is carried out under reflux conditions to achieve the desired bromomethylation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2-chlorothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include azidomethyl or thiomethyl derivatives.

    Oxidation: Products include thiophene sulfoxides or sulfones.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-(Bromomethyl)-2-chlorothiophene serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its electrophilic bromomethyl group can react with nucleophiles, facilitating the formation of various derivatives. This property is particularly valuable in the development of new organic materials and pharmaceuticals .

Reactivity and Mechanism
The compound's reactivity is attributed to its ability to undergo electrophilic substitution reactions, where the bromomethyl group acts as an electrophile. This allows for further functionalization, making it a versatile building block in synthetic organic chemistry .

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. The compound's electrophilic nature allows it to interact with biological macromolecules, potentially leading to covalent modifications that can alter their function .

Drug Development
The compound is being investigated as a precursor for bioactive molecules in drug development. Its structural characteristics suggest that it may interact with specific biological targets, making it a candidate for further exploration in medicinal chemistry .

Industrial Applications

Advanced Materials Production
In industrial settings, this compound is utilized in producing advanced materials such as conductive polymers and photoresponsive dyes. The unique electronic properties imparted by the thiophene ring enhance the performance of these materials in various applications, including electronics and photonics .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Synthesis of Bioactive Compounds : Researchers have successfully synthesized various bioactive compounds using this thiophene derivative as a starting material. The resulting molecules exhibited promising antimicrobial activities against several pathogens .
  • Development of Conductive Polymers : The incorporation of this compound into polymer matrices has led to the development of conductive materials with enhanced electrical properties, suitable for use in electronic devices.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-chlorothiophene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The thiophene ring’s electronic properties also play a role in its reactivity and interaction with biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-3-chlorothiophene (CAS: 77893-68-6)

  • Molecular formula : C₄H₂BrClS
  • Molecular weight : 197.48 g/mol
  • Boiling point : 73–75°C at 12 Torr
  • Density : 1.844 g/cm³

Key Differences :

  • Substituent position and type : Unlike 3-(bromomethyl)-2-chlorothiophene, this compound has a bromo group directly attached to the thiophene ring (position 2) and a chloro group at position 3. The absence of a bromomethyl group reduces its reactivity in alkylation reactions.
  • Applications : Primarily serves as an intermediate in Suzuki-Miyaura couplings due to its bromo substituent .

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS: 160982-11-6)

  • Molecular formula: C₆H₅BrClNO₃S₂
  • Molecular weight : 343.60 g/mol

Key Differences :

  • Reactivity : The bromoacetyl group enables nucleophilic substitutions, while the sulfonamide moiety enhances solubility in aqueous environments .

3-Bromo-2-chlorophenylboronic Acid

  • Molecular formula : C₆H₅BBrClO₂
  • Key feature : A boronic acid substituent on a benzene ring .

Key Differences :

  • Aromatic system : Benzene vs. thiophene. The thiophene ring in this compound offers enhanced π-electron delocalization , influencing electronic properties and metal coordination in catalysis.
  • Reactivity : Boronic acids are pivotal in cross-coupling reactions (e.g., Suzuki), whereas bromomethyl-thiophenes are more suited for alkylation or polymer synthesis .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound 40032-81-3 C₅H₄BrClS 211.51 225.062 1.757 Alkylation, building block
2-Bromo-3-chlorothiophene 77893-68-6 C₄H₂BrClS 197.48 73–75 (12 Torr) 1.844 Cross-coupling reactions
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide 160982-11-6 C₆H₅BrClNO₃S₂ 343.60 N/A N/A Pharmaceutical intermediates
3-Bromo-2-chlorophenol N/A C₆H₄BrClO 207.45 N/A N/A Disinfectants, polymer synthesis

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Bromo Substituents : The bromomethyl group in this compound undergoes nucleophilic substitution more readily than bromo-substituted analogs (e.g., 2-bromo-3-chlorothiophene), enabling efficient alkylation of amines or thiols .
  • Chloro Substituent : The electron-withdrawing chloro group at position 2 stabilizes the thiophene ring and directs electrophilic substitutions to specific positions.

Biological Activity

3-(Bromomethyl)-2-chlorothiophene is an organosulfur compound notable for its unique structural features and biological activities. This compound belongs to the thiophene class of heterocyclic compounds, characterized by a five-membered ring that includes one sulfur atom, with both bromomethyl and chloro substituents attached. This combination enhances its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

The synthesis of this compound generally involves the bromomethylation of 2-chlorothiophene. A common method utilizes paraformaldehyde and hydrobromic acid in acetic acid under reflux conditions. In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing automated systems for precise control over reaction conditions.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its role as an alkylating agent . This property allows it to interact with biological molecules, potentially leading to covalent modifications that alter their functions. The electrophilic nature of the bromomethyl group enables it to react with nucleophilic sites in proteins and nucleic acids, influencing various biological pathways.

Key Biological Interactions

Toxicological Considerations

Due to the presence of halogens, this compound is likely to be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices for handling organic chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses .

Comparative Analysis with Related Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds. Below is a table summarizing some related compounds:

Compound NameUnique Features
This compound Contains both bromomethyl and chloro substituents, enhancing reactivity.
2-Bromothiophene Only has a bromine substituent; less versatile in reactions compared to the former.
3-Chlorothiophene Contains only a chlorine substituent; limited functionality compared to dual-substituted variants.
2-(Bromomethyl)thiophene Similar structure but lacks the chlorine atom, affecting reactivity and application scope.

The presence of both bromomethyl and chloro groups in this compound contributes significantly to its unique reactivity profile and versatility compared to its mono-substituted counterparts.

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related thiophenes indicates significant biological activities:

  • Antimicrobial Studies : Research on fluoroaryl-2,2′-bichalcophene derivatives demonstrated strong antibacterial activity against Staphylococcus aureus, suggesting that thiophene derivatives can influence bacterial growth through structural modifications .
  • Cytotoxicity Assessments : In studies involving other thiophenes, compounds were evaluated for their cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications in oncology .

Properties

IUPAC Name

3-(bromomethyl)-2-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-3-4-1-2-8-5(4)7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOQMCFEBDERJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448828
Record name 3-(bromomethyl)-2-chlorothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40032-81-3
Record name 3-(Bromomethyl)-2-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40032-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(bromomethyl)-2-chlorothiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-2-chlorothiophene
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Retrosynthesis Analysis

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